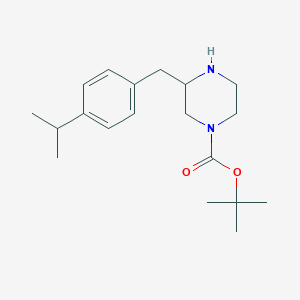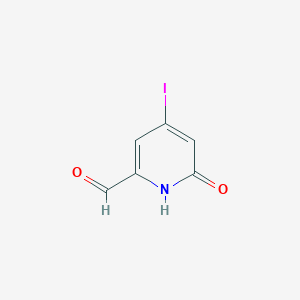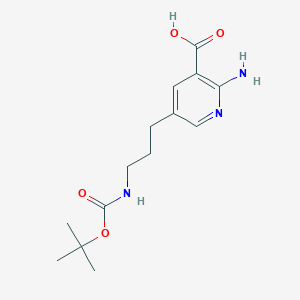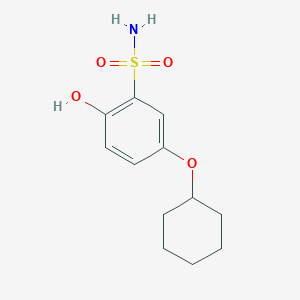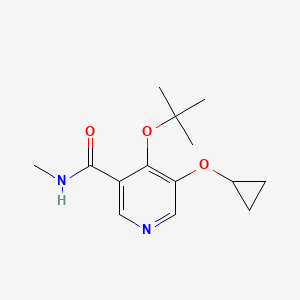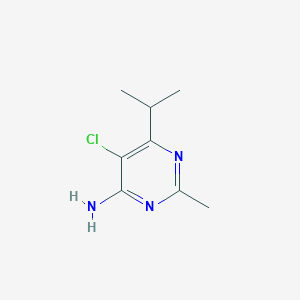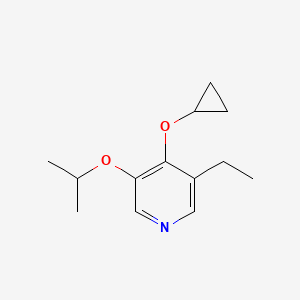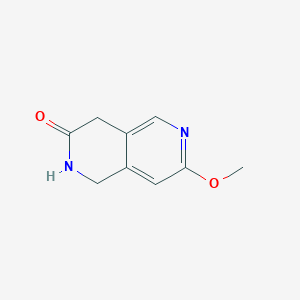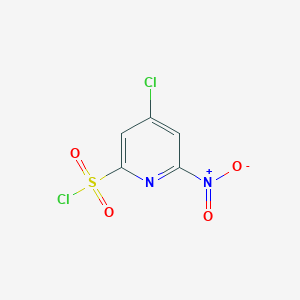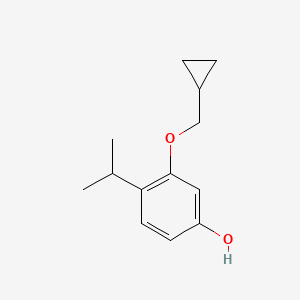![molecular formula C9H9NO4 B14845492 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid CAS No. 1260666-20-3](/img/structure/B14845492.png)
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid is a chemical compound characterized by its unique structure, which includes a dioxolo ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid typically involves the formation of the dioxolo ring followed by its fusion to the pyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing reagents that promote the formation of the dioxolo ring.
Condensation Reactions: Combining precursor molecules under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylboronic acid: Shares a similar core structure but differs in functional groups.
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylmethanol: Another related compound with a different functional group.
Uniqueness
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1260666-20-3 |
|---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
3-([1,3]dioxolo[4,5-b]pyridin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H9NO4/c11-8(12)2-1-6-3-7-9(10-4-6)14-5-13-7/h3-4H,1-2,5H2,(H,11,12) |
InChI-Schlüssel |
RXKSWUMCSHPBHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)N=CC(=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
